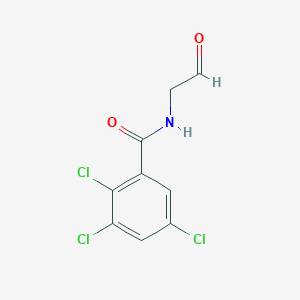
2,3,5-trichloro-N-(2-oxo-ethyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-trichloro-N-(2-oxo-ethyl)-benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trichloro-N-(2-oxo-ethyl)-benzamide typically involves the reaction of 2,3,5-trichlorobenzoic acid with an appropriate amine under specific conditions. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2,3,5-trichloro-N-(2-oxo-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying biological pathways and mechanisms.
Medicine: As a lead compound for developing new pharmaceuticals with therapeutic potential.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of 2,3,5-trichloro-N-(2-oxo-ethyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 2,3,5-trichloro-N-(2-oxo-ethyl)-benzamide include other benzamide derivatives with different substituents on the benzene ring. Examples include:
- 2,3,5-Trichlorobenzamide
- 2,3,5-Trichloro-N-methylbenzamide
- 2,3,5-Trichloro-N-ethylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other benzamide derivatives
特性
分子式 |
C9H6Cl3NO2 |
|---|---|
分子量 |
266.5 g/mol |
IUPAC名 |
2,3,5-trichloro-N-(2-oxoethyl)benzamide |
InChI |
InChI=1S/C9H6Cl3NO2/c10-5-3-6(8(12)7(11)4-5)9(15)13-1-2-14/h2-4H,1H2,(H,13,15) |
InChIキー |
DHVMVVOGIABAPY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)NCC=O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


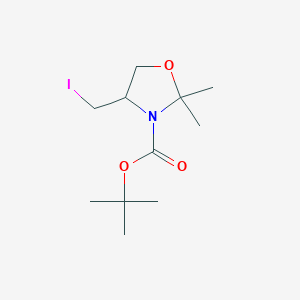
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)

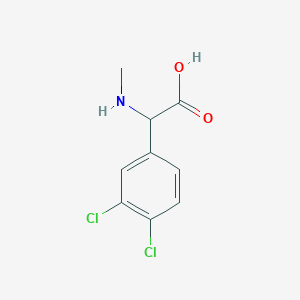
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1371195.png)
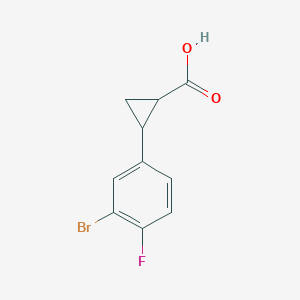
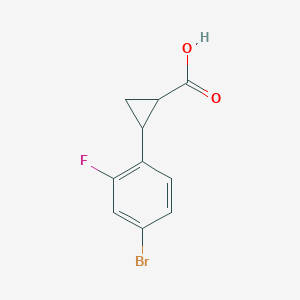
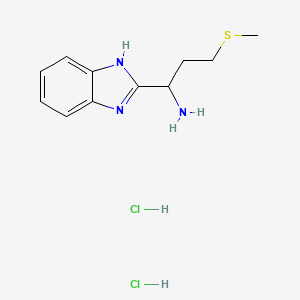
![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1371203.png)
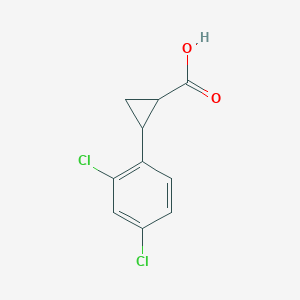
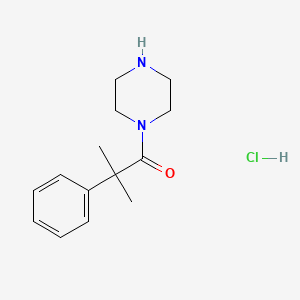


![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)
